molecular formula C19H21N5O3S B2369229 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309748-44-3

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2369229
CAS RN: 2309748-44-3
M. Wt: 399.47
InChI Key: AYAZVZYZIGPYPI-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide, also known as DMS-Pyrazole, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent and selective inhibitor of protein kinase B (PKB/Akt) and has been used in various studies to investigate the role of this kinase in various cellular processes.

Mechanism of Action

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a potent and selective inhibitor of PKB/Akt. It binds to the ATP-binding site of the kinase and prevents its activation. PKB/Akt is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. Inhibition of PKB/Akt by 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide leads to the inhibition of these processes, which can result in the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to promote apoptosis in cancer cells. In addition, 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to inhibit insulin signaling and cell cycle progression. It has also been shown to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various cellular processes. Another advantage is its solubility in water, which makes it easy to use in cell culture experiments. One limitation of using 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is its potential toxicity. It is important to use appropriate concentrations of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide in experiments to avoid any toxic effects.

Future Directions

There are several future directions for research on 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to understand the precise mechanisms by which 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide inhibits PKB/Akt and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide involves the reaction of 4-(dimethylsulfamoyl)benzoyl chloride with 2-methyl-5-(pyridin-2-yl)-3H-pyrazole-3-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain the final product. This method has been described in detail in a research article by Zhao et al. (2011).

Scientific Research Applications

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been used in various scientific research applications to investigate the role of PKB/Akt in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used to study the role of PKB/Akt in insulin signaling, apoptosis, and cell cycle regulation. 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has also been used to investigate the role of PKB/Akt in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-9-7-14(8-10-16)19(25)21-13-15-12-18(22-24(15)3)17-6-4-5-11-20-17/h4-12H,13H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAZVZYZIGPYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide

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